molecular formula C11H19N B097087 4-Tert-butylcyclohexane-1-carbonitrile CAS No. 15619-18-8

4-Tert-butylcyclohexane-1-carbonitrile

Cat. No.: B097087
CAS No.: 15619-18-8
M. Wt: 165.27 g/mol
InChI Key: UWGIZGGCJCFYKA-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexane-1-carbonitrile (CAS 15619-18-8) is a cyclohexane derivative featuring a tert-butyl substituent at the 4-position and a nitrile group at the 1-position. Its molecular formula is C₁₁H₁₉N, with a molecular weight of 165.28 g/mol. The compound exhibits a trans-configuration, as indicated by its alternative name, trans-4-(1,1-dimethylethyl)cyclohexanecarbonitrile . Key physicochemical properties include a predicted density of 0.88 g/cm³ and a boiling point of 251.1°C, attributed to the steric bulk of the tert-butyl group and the polar nitrile moiety . This compound is primarily utilized in synthetic organic chemistry and material science, where its stereochemical rigidity and functional groups enable applications in asymmetric synthesis and polymer modification.

Properties

IUPAC Name

4-tert-butylcyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGIZGGCJCFYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Steric and Electronic Effects

  • This compound : The tert-butyl group introduces significant steric hindrance, reducing conformational flexibility and enhancing thermal stability. The nitrile group contributes polarity, influencing solubility in aprotic solvents .
  • 4-(Benzyloxy)cyclohexane-1-carbonitrile: The benzyloxy group introduces a polar ether linkage, improving solubility in polar solvents. The cis/trans isomerism (noted in ) may complicate purification .

Lipophilicity and Solubility

  • The tert-butyl derivative (LogP ~3.75, estimated from ) and its methyl-substituted analog (LogP 3.75) exhibit high lipophilicity, favoring membrane permeability in biological systems.
  • In contrast, 4-isocyanatonaphthalene-1-carbonitrile (LogP 2.68) shows moderate lipophilicity but a higher polar surface area (53.22 Ų) due to the isocyanate group, enhancing water solubility .

Thermal Properties

  • The tert-butyl compound’s boiling point (251.1°C ) exceeds typical aliphatic carbonitriles due to increased molecular weight and van der Waals interactions from the bulky substituent .
  • Data for analogs like the benzyloxy and bromophenyl derivatives remain unreported, though their aromatic substituents likely elevate boiling points further.

Key Research Findings

Conformational Studies : NMR analysis of this compound confirms the equatorial preference of the tert-butyl group, minimizing 1,3-diaxial interactions .

Reactivity Trends : Methyl-substituted analogs (e.g., 15619-20-2) exhibit faster nitrile hydrolysis rates than the tert-butyl derivative, attributed to reduced steric shielding .

Preparation Methods

Synthesis of 1-Bromo-4-tert-butylcyclohexane

  • Reduction of 4-Tert-butylcyclohexanone:
    The ketone is reduced to 4-tert-butylcyclohexanol using sodium borohydride (NaBH4_4) in methanol. The equatorial alcohol is favored due to steric stabilization by the tert-butyl group.

    • Yield: ~90% (typical for ketone reductions).

  • Bromination of Alcohol:
    The alcohol is treated with phosphorus tribromide (PBr3_3) in diethyl ether to form 1-bromo-4-tert-butylcyclohexane.

    • Conditions: 0–25°C, 12 hours

    • Yield: 85–90%.

Cyanide Substitution

The bromide undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 80°C:

1-Bromo-4-tert-butylcyclohexane+KCN4-Tert-butylcyclohexane-1-carbonitrile+KBr\text{1-Bromo-4-tert-butylcyclohexane} + \text{KCN} \rightarrow \text{this compound} + \text{KBr}

Optimized Parameters:

  • Molar Ratio: 1:1.2 (bromide:KCN)

  • Solvent: DMSO (polar aprotic)

  • Temperature: 80°C

  • Time: 24 hours

  • Yield: 70–75% (estimated based on analogous reactions).

Dehydration of 4-Tert-butylcyclohexane-1-carboxamide

Dehydration of amides to nitriles using phosphoryl chloride (POCl3_3) or thionyl chloride (SOCl2_2) is a well-established method.

Synthesis of 4-Tert-butylcyclohexane-1-carboxamide

  • Hydrolysis of Nitrile Precursor:
    If 1-amino-4-tert-butylcyclohexane-1-carbonitrile is available (e.g., from Method 1), hydrolysis with sulfuric acid yields the carboxylic acid.

    • Conditions: 70% H2_2SO4_4, 150°C, 24 hours

    • Yield: 61%.

  • Conversion to Amide:
    The acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with ammonia:

    RCOOHSOCl2RCOClNH3RCONH2\text{RCOOH} \xrightarrow{\text{SOCl}_2} \text{RCOCl} \xrightarrow{\text{NH}_3} \text{RCONH}_2

Dehydration to Nitrile

The amide is dehydrated using POCl3_3 under reflux:

RCONH2+POCl3RCN+HPO3+HCl\text{RCONH}2 + \text{POCl}3 \rightarrow \text{RCN} + \text{HPO}_3 + \text{HCl}

Conditions:

  • Reagent: POCl3_3 (excess)

  • Temperature: 110°C

  • Time: 4 hours

  • Yield: 80–85%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYieldAdvantagesLimitations
Bucherer–Bergs Reaction4-Tert-butylcyclohexanoneKCN, NH4_4Cl77%Mild conditionsProduces aminonitrile, not target
Nucleophilic Substitution1-Bromo-4-tert-butylcyclohexaneKCN70–75%Direct substitutionRequires halogenated precursor
Amide Dehydration4-Tert-butylcyclohexane-1-carboxamidePOCl3_380–85%High yieldMulti-step synthesis

Industrial-Scale Considerations

For large-scale production, the nucleophilic substitution route (Method 2) is most feasible due to its simplicity and compatibility with continuous flow processes. Key industrial optimizations include:

  • Catalyst Recycling: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

  • Solvent Recovery: DMSO can be distilled and reused, reducing costs.

  • Safety Protocols: Cyanide handling requires strict controls, including closed systems and scrubbing of HCN gas.

Q & A

Basic: What are the standard synthetic routes for 4-Tert-butylcyclohexane-1-carbonitrile, and what factors influence yield optimization?

Methodological Answer:
A common approach involves alkylation of cyclohexanecarbonitrile derivatives. For example, 4-(Bromomethyl)cyclohexane-1-carbonitrile (a brominated precursor) can undergo nucleophilic substitution with tert-butyl groups under basic conditions . Yield optimization requires careful control of reaction parameters:

  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance tert-butyl group transfer.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
    Chromatographic purification (silica gel column) is critical to isolate the product from regioisomers .

Basic: Which analytical techniques are most effective for characterizing this compound, particularly regarding isomer differentiation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct chemical shifts for axial vs. equatorial tert-butyl groups (δ ~1.0–1.2 ppm for axial; δ ~0.8–1.0 ppm for equatorial) .
    • ¹³C NMR : The nitrile carbon resonates at ~120 ppm, while tert-butyl carbons appear at ~25–30 ppm .
  • GC-MS : Separates cis/trans isomers based on retention times; mass fragments confirm molecular ion (m/z ≈ 179) .
  • IR Spectroscopy : The nitrile stretching vibration (~2240 cm⁻¹) confirms functional group integrity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as nitriles can release toxic HCN under decomposition .
  • Storage : Keep in airtight containers away from oxidizers and heat sources (≤25°C) .
  • Spill Management : Neutralize with 10% sodium hypochlorite solution before disposal .

Advanced: How does the steric bulk of the tert-butyl group influence the compound’s reactivity in ring-opening or functionalization reactions?

Methodological Answer:
The tert-butyl group imposes significant steric hindrance, directing reactivity in two ways:

  • Regioselectivity : Favors reactions at the less hindered nitrile site. For example, nucleophilic attack occurs preferentially at the nitrile carbon rather than the substituted cyclohexane ring .
  • Conformational Locking : The tert-butyl group stabilizes the chair conformation, limiting ring flexibility and reducing accessibility to axial reaction sites. Computational studies (DFT) show a 5–7 kcal/mol energy barrier for ring inversion, impacting reaction pathways .

Advanced: What computational methods are employed to model the conformational dynamics of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Basis sets like B3LYP/6-31G(d) are standard .
  • Molecular Dynamics (MD) : Simulates solvent effects on conformational equilibria (e.g., cyclohexane ring flipping in hexane vs. DMSO) .
  • ADMET Prediction : Tools like SwissADME model bioavailability, highlighting the compound’s high logP (~3.75), suggesting strong membrane permeability .

Advanced: How can researchers resolve contradictions in reported stereochemical outcomes of reactions involving this compound?

Methodological Answer:
Discrepancies in stereochemical data (e.g., unexpected cis/trans ratios) can arise from solvent polarity or kinetic vs. thermodynamic control. Resolution strategies include:

  • X-ray Crystallography : Directly determines absolute configuration, as seen in cyclohexane derivatives with tert-butyl groups .
  • NOESY NMR : Identifies spatial proximity of protons (e.g., tert-butyl to axial hydrogen interactions) to assign stereochemistry .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases .

Advanced: What mechanistic insights explain the compound’s stability under oxidative or photolytic conditions?

Methodological Answer:

  • Oxidative Stability : The tert-butyl group acts as a radical scavenger, inhibiting autoxidation. ESR studies show tert-butyl radicals form transiently but recombine rapidly .
  • Photostability : UV-Vis spectroscopy reveals no absorption above 300 nm, minimizing photoreactivity. Accelerated aging tests (e.g., 48 hrs under UV-C) show <5% degradation .

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